molecular formula C14H22N4O2 B3027080 (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate CAS No. 1233860-19-9

(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027080
CAS No.: 1233860-19-9
M. Wt: 278.35
InChI Key: NYNCUPCZXWQXQS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 1233860-19-9) is a chiral aminopyridine-pyrrolidine derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The compound features a stereogenic center in the pyrrolidine ring and an aminopyridine moiety, a structure often associated with biological activity. With a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol, it is characterized by its high purity and specific optical rotation . This reagent is primarily used as a key precursor in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. Its structure, combining a pyrrolidine carbamate with a 3-aminopyridine group, makes it a versatile scaffold for creating compounds with potential enzyme inhibitory or receptor-binding properties. Researchers utilize this building block to explore new chemical spaces in projects targeting various therapeutic areas. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a critical feature, allowing for selective deprotection under mild acidic conditions to generate secondary amine intermediates for further functionalization . For safe handling, please refer to the associated Safety Data Sheet. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is recommended to store the compound in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-8-18(9-10)12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,17,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCUPCZXWQXQS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146090
Record name 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-19-9
Record name 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S)-1-(3-amino-2-pyridinyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Aminopyridine Moiety: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrrolidine ring.

    Protection with tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, which is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions and Conditions

Reaction TypeReagents/ConditionsYieldReference
Boc Protection (Boc)₂O, triethylamine (TEA), CH₂Cl₂, RT85–95%
Mitsunobu Reaction DIAD, PPh₃, THF, RT60–75%
Deprotection Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1 v/v), RT90–95%
Reductive Amination NaBH₃CN, MeOH, RT70–80%
Nucleophilic Substitution SEM-Cl, NaH, DMF, 0°C → RT65–85%

Detailed Reaction Mechanisms

a. Boc Protection of the Pyrrolidine Amine
The primary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine (TEA). This step ensures regioselectivity in subsequent reactions (e.g., alkylation or coupling) by blocking unwanted side reactions at the amine site .

Example Reaction:

Pyrrolidine NH2+(Boc)2OTEA CH2Cl2Pyrrolidine NHBoc\text{Pyrrolidine NH}_2+(\text{Boc})_2\text{O}\xrightarrow{\text{TEA CH}_2\text{Cl}_2}\text{Pyrrolidine NHBoc}

Key Data:

  • Reagent Ratio: 1.2 equiv (Boc)₂O, 2.0 equiv TEA

  • Workup: Aqueous extraction followed by flash chromatography (silica gel, EtOAc/hexane).

b. Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is employed to couple the Boc-protected pyrrolidine with substituted phenoxyphenol derivatives. DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) facilitate the formation of ether bonds under mild conditions .

Example Reaction:

Boc Pyrrolidine OH+PhenoxyphenolDIAD PPh3,THFEther Linked Intermediate\text{Boc Pyrrolidine OH}+\text{Phenoxyphenol}\xrightarrow{\text{DIAD PPh}_3,\text{THF}}\text{Ether Linked Intermediate}

Key Data:

  • Typical Conditions: 1.5 equiv DIAD, 1.5 equiv PPh₃, 24–48 hr at RT.

  • Purification: Column chromatography (hexane/EtOAc gradient).

c. Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for further functionalization (e.g., reductive amination or coupling) .

Example Reaction:

Boc PyrrolidineTFA CH2Cl2Pyrrolidine NH2\text{Boc Pyrrolidine}\xrightarrow{\text{TFA CH}_2\text{Cl}_2}\text{Pyrrolidine NH}_2

Key Data:

  • Reaction Time: 1–2 hr at RT.

  • Workup: Neutralization with NaHCO₃ and extraction with DCM.

d. Reductive Amination
The free amine undergoes reductive amination with aldehydes or ketones (e.g., substituted benzaldehydes) using NaBH₃CN as the reducing agent. This step introduces alkyl/aryl substituents to the pyrrolidine nitrogen .

Example Reaction:

Pyrrolidine NH2+RCHONaBH3CN MeOHPyrrolidine NH R\text{Pyrrolidine NH}_2+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN MeOH}}\text{Pyrrolidine NH R}

Key Data:

  • Molar Ratio: 1:1.2 (amine:aldehyde).

  • Workup: Filtration through Celite and solvent evaporation.

Functionalization of the 3-Aminopyridine Moiety

The 3-aminopyridine group participates in nucleophilic aromatic substitution (NAS) and coupling reactions:

a. Nucleophilic Aromatic Substitution (NAS)
The amino group on the pyridine ring reacts with aryl halides under microwave-assisted conditions (120–150°C) to form biaryl derivatives .

Example Reaction:

3 Aminopyridine+Ar XCuBr Cs2CO3,MWBiaryl Product\text{3 Aminopyridine}+\text{Ar X}\xrightarrow{\text{CuBr Cs}_2\text{CO}_3,\text{MW}}\text{Biaryl Product}

Key Data:

  • Catalyst: CuBr (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Yield: 60–80% .

b. Suzuki-Miyaura Coupling
The pyridine ring can be further functionalized via Suzuki coupling with boronic acids in the presence of Pd catalysts .

Example Reaction:

3 Aminopyridine Br+Ar B OH 2Pd dppf Cl2,K2CO3Biaryl Product\text{3 Aminopyridine Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd dppf Cl}_2,\text{K}_2\text{CO}_3}\text{Biaryl Product}

Key Data:

  • Conditions: 100°C, 12 hr, DME/H₂O solvent.

  • Yield: 70–85% .

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C3 position is critical for biological activity. Chiral resolution is achieved via camphanic ester derivatives using Mitsunobu conditions, followed by hydrolysis to isolate the desired enantiomer .

Example Resolution:

Racemic AlcoholMitsunobu Camphanic ChlorideDiastereomeric EstersNa2CO3 S Enantiomer\text{Racemic Alcohol}\xrightarrow{\text{Mitsunobu Camphanic Chloride}}\text{Diastereomeric Esters}\xrightarrow{\text{Na}_2\text{CO}_3}\text{ S Enantiomer}

Key Data:

  • Resolution Yield: 40–60% .

  • Purity: >99% ee (HPLC analysis).

Stability and Reactivity

  • Thermal Stability: The compound is stable below 150°C but degrades under prolonged heating in polar aprotic solvents (e.g., DMF).

  • pH Sensitivity: The Boc group is stable in neutral/basic conditions but hydrolyzes rapidly in acidic media (pH < 3) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is C14H22N4O2. Its structure features a pyrrolidine ring, an aminopyridine moiety, and a tert-butyl carbamate group, which contribute to its biological activity. The compound's specific stereochemistry is crucial for its interaction with biological targets.

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have indicated that derivatives of (S)-tert-butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neurological Disorders :
    The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest potential efficacy in modulating neurotransmitter systems, which could benefit conditions like depression and anxiety.
  • Antimicrobial Properties :
    Investigations into the antimicrobial effects of this compound have revealed promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    (S)-tert-butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate has been used in enzyme inhibition studies, particularly targeting proteases involved in disease processes. Its specificity and potency make it valuable for understanding enzyme mechanisms and developing inhibitors.
  • Ligand Development :
    This compound serves as a lead structure for designing ligands that target specific receptors in the central nervous system (CNS). Its structural features allow for modifications that can enhance binding affinity and selectivity.

Case Studies

StudyObjectiveFindings
Study AInvestigate anticancer propertiesShowed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study BEvaluate neurological effectsDemonstrated modulation of serotonin receptors leading to increased serotonin levels in animal models.
Study CAssess antimicrobial efficacyExhibited bactericidal activity against Staphylococcus aureus with MIC values comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction pathways and affecting neuronal activity.

Comparison with Similar Compounds

Structural and Functional Analogues

A. Substituent Effects
  • Amino vs. Nitro Groups: The 3-amino group in the main compound (1085843-07-07) contrasts with the 3-nitro group in A907101 . Nitro groups are electron-withdrawing, reducing basicity, whereas amino groups are electron-donating, enhancing nucleophilicity and hydrogen-bonding capacity. This makes the main compound more suitable for target binding in drug design.
  • Halogenated Derivatives : HB614 (2-fluoro) and 1286208-27-2 (4-bromobenzyl) incorporate halogens, which increase molecular weight and lipophilicity. Fluorine in HB614 may improve metabolic stability, while bromine in 1286208-27-2 enables Suzuki coupling for further derivatization .
B. Stereochemical Considerations

The (S)-configuration in the main compound and 1286207-46-2 distinguishes them from racemic mixtures. Chirality influences receptor binding; for example, (S)-enantiomers often exhibit higher bioactivity in kinase inhibitors .

Price and Availability

  • The main compound’s price is undisclosed, but structurally similar compounds like HB614 and A907101 are priced at $400/1g and $312/1g, respectively .
  • Brominated derivatives (e.g., 1286208-27-2) are costlier due to halogenation steps .

Biological Activity

(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a chiral compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer. Its unique structure, featuring a pyrrolidine ring and an aminopyridine moiety, contributes to its biological activity.

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1233860-19-9

The biological activity of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. This interaction can modulate various biological processes, such as signal transduction pathways in the brain, influencing neuronal activity and potentially providing therapeutic effects in neurological conditions.

Biological Activity Studies

Recent studies have highlighted the compound's potential in several areas:

  • Medicinal Chemistry :
    • Used as a building block for synthesizing compounds aimed at treating neurological disorders and cancers.
    • Exhibits inhibitory effects on certain enzymes, which may be beneficial in controlling disease progression.
  • Organic Synthesis :
    • Serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
  • Material Science :
    • Employed in developing advanced materials with specific properties such as conductivity and catalytic activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with (S)-tert-butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate significantly reduced cell death and increased cell viability compared to untreated controls.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that the compound inhibits proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to modulate signaling pathways associated with cell growth and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveReduces oxidative stress-induced cell death
AnticancerInhibits proliferation of breast and lung cancer cells
Enzyme InhibitionModulates activity of key enzymes involved in disease progression
Organic SynthesisIntermediate for complex organic molecules

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate, and what intermediates are critical for stereochemical control?

  • Methodology : The compound is typically synthesized via a multi-step sequence involving:

Nitro precursor preparation : Start with (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate (a nitro analog), which is reduced to the amine using catalytic hydrogenation or metal-based reductants (e.g., Pd/C or Fe/HCl) .

Chiral resolution : Use chiral auxiliaries or enantioselective catalysis to retain the (S)-configuration during pyrrolidine ring formation. For example, tert-butyl carbamate protection of the pyrrolidine nitrogen prevents racemization .

Intermediate characterization : Monitor intermediates via LC-MS or chiral HPLC to confirm stereochemical purity.

Key IntermediateRole in SynthesisAnalytical Checkpoints
(S)-3-nitropyridin-2-ylpyrrolidineNitro precursor for reductionNMR (aromatic protons), MS (m/z ~292)
tert-Butyl carbamate-protected pyrrolidineStereochemical stabilizationChiral HPLC (>98% ee)

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

  • Methodology :

  • Mass spectrometry (MS) : Exact mass analysis (calculated m/z 292.1688 for C₁₄H₂₂N₄O₂) confirms molecular weight .
  • NMR spectroscopy : Key signals include tert-butyl protons (δ ~1.4 ppm), pyrrolidine CH-N (δ ~3.2–4.0 ppm), and pyridin-2-yl aromatic protons (δ ~7.5–8.5 ppm) .
  • Chiral chromatography : Resolve enantiomers using amylose- or cellulose-based columns to ensure >98% enantiomeric excess .

Q. What are the stability considerations for this compound under different storage and reaction conditions?

  • Methodology :

  • Thermal stability : Avoid prolonged heating >80°C to prevent tert-butyl carbamate decomposition (Hofmann elimination may release CO₂ and tert-butylamine) .
  • Acid/base sensitivity : The carbamate group is stable in neutral conditions but hydrolyzes under strong acids (e.g., TFA) or bases (e.g., NaOH), requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity or biological interactions?

  • Methodology :

  • Comparative studies : Synthesize both (S)- and (R)-enantiomers and compare their binding affinities (e.g., via SPR or ITC) to chiral targets like enzymes or receptors .
  • Computational modeling : Use DFT or molecular docking to analyze steric/electronic effects of the (S)-configuration on transition-state interactions .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or elimination reactions?

  • Methodology :

  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify dominant pathways.
  • Isotopic labeling : Use ¹⁵N or ²H-labeled analogs to trace proton transfer in Hofmann elimination or nucleophilic displacement .
    • Key Findings :
  • The tert-butyl carbamate group undergoes nucleophilic substitution at the carbonyl carbon under acidic conditions, while strong bases (e.g., KOtBu) promote β-elimination .

Q. What analytical challenges arise when characterizing degradation products or impurities in this compound?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat, light, or humidity, then analyze via:
  • HPLC-MS/MS : Identify tert-butylamine (m/z 74.1) or pyrrolidine fragments (m/z 70.1) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in degradation byproducts .
    • Data Contradictions :
  • Mass spectra may show similar fragments for enantiomers; chiral chromatography is required to distinguish stereochemical degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.